BenchChemオンラインストアへようこそ!

Monomethyl auristatin E

Cytotoxicity IC50 Cancer cell lines

Monomethyl auristatin E (MMAE) is the industry-standard microtubule-disrupting ADC payload with a clinically demonstrated 'bystander killing' effect—mechanistically essential for eradicating antigen-negative tumor cells adjacent to targeted tissue. Its high membrane permeability (LogP >3.5) and free drug IC₅₀ of ~0.06–0.08 nM distinguish it from non-permeable analogs like MMAF. Already integrated via protease-cleavable valine-citrulline linkers into multiple FDA-approved vedotin ADCs—brentuximab, enfortumab, polatuzumab, tisotumab—it serves as the benchmark payload for novel ADC development and linker-platform validation against heterogeneous solid tumors.

Molecular Formula C39H67N5O7
Molecular Weight 718.0 g/mol
Cat. No. B8057422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl auristatin E
Molecular FormulaC39H67N5O7
Molecular Weight718.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)NC
InChIInChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)33(24(4)5)39(49)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48,49)/t25-,26+,27+,29-,30+,32-,33-,34?,35+,36?/m0/s1
InChIKeyRJACXSRFJLSJEZ-DWDUBXCRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monomethyl Auristatin E (MMAE) Technical Primer: Potent Antimitotic Agent for ADC and Targeted Therapy Development


Monomethyl auristatin E (MMAE) is a fully synthetic pentapeptide derivative of the marine natural product dolastatin 10, functioning as a potent microtubule-destabilizing antimitotic agent [1]. It is a foundational cytotoxic payload in the antibody-drug conjugate (ADC) field, distinguished by its high membrane permeability, which enables a pronounced 'bystander killing' effect against neighboring antigen-negative tumor cells [2]. Its well-characterized structure-activity relationship (SAR) and established conjugation chemistry, most notably through the protease-cleavable valine-citrulline (vc) linker system, underpin its integration into multiple FDA-approved therapies (e.g., brentuximab vedotin) and an extensive pipeline of clinical-stage ADCs [3].

Why MMAE Cannot Be Substituted: Critical Performance Differences in Permeability, Toxicity, and ADC Engineering


Interchanging MMAE with close structural analogs like Monomethyl auristatin F (MMAF) or other ADC payload classes (e.g., maytansinoids) is not scientifically or technically trivial. The single C-terminal modification that differentiates MMAE from MMAF (uncharged norephedrine vs. charged phenylalanine) creates a fundamental divergence in their biophysical properties: high membrane permeability for MMAE versus limited permeability for MMAF [1]. This directly dictates the payload's ability to induce a 'bystander effect', a critical efficacy parameter for treating tumors with heterogeneous antigen expression [2]. Furthermore, these differences profoundly impact in vivo tolerability, maximum tolerated dose (MTD), and the associated ADC's manufacturability, where MMAE's intrinsic hydrophobicity limits the achievable drug-to-antibody ratio (DAR) without specialized linker engineering, a constraint not equally shared by all payloads [3]. Therefore, selection is not merely a choice of potency but of the entire therapeutic and developability profile.

Quantitative Evidence Guide: MMAE Differentiation from MMAF, Dolastatin 10, and Maytansinoid Payloads


Free Drug Cytotoxicity: MMAE is >1,000-Fold More Potent Than MMAF on M21 Melanoma Cells

The free drug cytotoxic potency of MMAE vastly exceeds that of its close analog MMAF. In cell viability assays on U87 glioblastoma cells, the IC50 for free MMAE was 0.076 nM, compared to 94.40 nM for free MMAF. The difference is even more pronounced on M21 melanoma cells, where free MMAE had an IC50 of 0.065 nM, while free MMAF was effectively inactive (>1000 nM) [1].

Cytotoxicity IC50 Cancer cell lines

Bystander Killing Effect: MMAE-Based ADCs Mediate Potent Antigen-Negative Cell Killing; MMAF-Based ADCs Fail

MMAE's membrane permeability is a critical differentiator, enabling it to diffuse out of target cells and kill neighboring antigen-negative tumor cells—a phenomenon termed the 'bystander effect'. In a preclinical in vivo admixed tumor model (CD30+ and CD30- cells), a CD30-targeting ADC delivering MMAE demonstrated potent bystander killing of the CD30- cell population. In stark contrast, an equivalent ADC delivering the less membrane-permeable MMAF payload failed to mediate any bystander killing [1]. This functional difference is directly attributed to the inability of released MMAF to cross cell membranes [2].

ADC Bystander effect In vivo Tumor heterogeneity

In Vivo Tolerability: MMAF Has a >16-Fold Higher Maximum Tolerated Dose (MTD) Than MMAE in Mice

The high membrane permeability and cytotoxicity of MMAE directly correlate with increased systemic toxicity as a free drug, representing a key trade-off versus MMAF. In murine models, the maximum tolerated dose (MTD) for free MMAE is 1 mg/kg, reflecting its high potency and distribution. In contrast, the MTD for free MMAF is significantly higher at >16 mg/kg, a consequence of its charged C-terminus limiting passive cellular uptake and systemic distribution [1].

Toxicology MTD Therapeutic index

Hydrophobicity and ADC Developability: MMAE (LogP >3) Drives Aggregation and Limits DAR

MMAE is a highly hydrophobic molecule, with a calculated LogP typically ranging from 3.5 to 4.1 . This inherent hydrophobicity is a primary limitation in ADC construction, as it drives aggregation and accelerates plasma clearance when multiple copies of MMAE are conjugated to an antibody. This necessitates maintaining low drug-to-antibody ratios (DAR), typically DAR 3-4, to preserve antibody-like pharmacokinetics and avoid precipitation [1]. This is in contrast to less hydrophobic payloads or those modified with hydrophilic linkers, which can tolerate higher DARs. For instance, maytansinoid payloads like DM1, while also hydrophobic, are often conjugated using different linker chemistries (e.g., SMCC) and are formulated in the clinic at a DAR of approximately 3.5, highlighting similar but distinct developability challenges across payload classes.

Bioconjugation DAR Hydrophobicity ADC formulation

Tubulin Binding Affinity: MMAE Exhibits a 4.6-Fold Weaker KD for Tubulin Than MMAF

Despite its superior cell-based potency as a free drug, MMAE has a lower intrinsic binding affinity for its molecular target, tubulin, than does MMAF. Fluorescence anisotropy assays revealed a dissociation constant (KD) of 291 nM for a fluorescein-labeled MMAE (FI-MMAE), whereas FI-MMAF bound tubulin with a KD of 63 nM [1]. This indicates that MMAF is a ~4.6-fold stronger binder of tubulin.

Tubulin binding Affinity Mechanism of action

Optimal Application Scenarios for Monomethyl Auristatin E in Drug Discovery and Development


Payload for ADCs Targeting Heterogeneous Solid Tumors

MMAE is the payload of choice for developing ADCs against solid tumor targets known for heterogeneous expression (e.g., Nectin-4 in enfortumab vedotin, tissue factor in tisotumab vedotin). The in vivo bystander killing effect demonstrated by MMAE-based ADCs provides a mechanistic advantage for eradicating antigen-negative or low-expressing cancer cells adjacent to the targeted cells, leading to more complete tumor regression [1]. In contrast, the use of MMAF would be scientifically suboptimal for this purpose due to its established inability to mediate this effect [1].

Benchmark for Novel Cytotoxic Payloads in ADC Development

Given its extensive characterization and clinical validation, MMAE serves as an industry-standard benchmark in ADC research. When developing a novel ADC payload, demonstrating in vivo efficacy comparable or superior to an MMAE-based conjugate targeting the same antigen is a critical step. Its well-defined properties—including high free drug potency (IC50 ~0.06-0.08 nM) [2], high membrane permeability [1], and defined MTD (1 mg/kg) [3]—provide a robust and quantifiable baseline for evaluating the performance of new chemical entities.

Model Compound for PEGylated Linker Technology Development

The high intrinsic hydrophobicity of MMAE (LogP >3.5) makes it an ideal 'worst-case scenario' model payload for developing and validating advanced bioconjugation technologies, such as branched or linear PEGylated linkers [4]. Successfully conjugating MMAE at a high DAR (e.g., DAR 8) with maintained pharmacokinetics and reduced aggregation serves as strong evidence of a novel linker platform's capability to manage highly hydrophobic payloads and improve ADC developability.

Targeted Radiotherapy Sensitization and Combination Therapy

The microtubule-disrupting mechanism of MMAE leads to cell cycle arrest in the radiosensitive G2/M phase. Preclinical studies have established that conjugation of MMAE (or other anti-tubulins) to a targeting antibody can effectively sensitize tumor cells to ionizing radiation [5]. This provides a strong scientific rationale for investigating vedotin-based ADCs (e.g., brentuximab vedotin, polatuzumab vedotin) in clinical combination regimens with radiotherapy, where the ADC payload directly enhances the efficacy of the radiation treatment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monomethyl auristatin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.